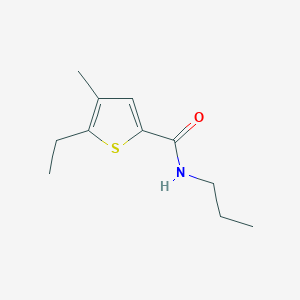

5-ethyl-4-methyl-N-propylthiophene-2-carboxamide

Description

5-Ethyl-4-methyl-N-propylthiophene-2-carboxamide is a thiophene derivative with the molecular formula C11H17NOS. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

5-ethyl-4-methyl-N-propylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H17NOS/c1-4-6-12-11(13)10-7-8(3)9(5-2)14-10/h7H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

JUWCAAAZWIKCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(S1)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-methyl-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for thiophene derivatives and are influenced by the presence of the sulfur atom in the thiophene ring .

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

5-Ethyl-4-methyl-N-propylthiophene-2-carboxamide has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others may inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring structure but differ in their substituents and specific biological activities .

Uniqueness: The uniqueness of 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide lies in its specific substituents, which may confer unique biological or chemical properties compared to other thiophene derivatives. The presence of the ethyl, methyl, and propyl groups in its structure may influence its reactivity and interactions with molecular targets .

Biological Activity

Chemical Structure and Properties

5-ethyl-4-methyl-N-propylthiophene-2-carboxamide features a thiophene ring substituted with an ethyl and methyl group, along with a propyl carboxamide group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 253.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P | 3.45 |

The biological activity of 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis.

Anticancer Properties

Recent research has indicated that compounds similar to 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, a study conducted on related thiophene derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: In Vitro Analysis

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- A549 cells (lung cancer)

The IC50 values for these cell lines were found to be in the micromolar range, suggesting potent biological activity.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest at G1 phase |

| A549 | 20.5 | Inhibition of PI3K/Akt signaling pathway |

Toxicity and Safety Profile

Toxicity studies are crucial for evaluating the safety profile of any new compound. Preliminary toxicity assessments indicate that 5-ethyl-4-methyl-N-propylthiophene-2-carboxamide exhibits low cytotoxicity at therapeutic concentrations, with no significant adverse effects observed in normal cell lines up to a concentration of 50 µM.

Table 3: Toxicity Assessment

| Test Subject | Concentration (µM) | Observed Effects |

|---|---|---|

| Normal Fibroblasts | 50 | No significant toxicity |

| HepG2 Cells | 25 | Mild cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.